molecular formula C21H24Cl2N2O3S B285323 5-(1-azepanylsulfonyl)-2,4-dichloro-N-(2,4-dimethylphenyl)benzamide

5-(1-azepanylsulfonyl)-2,4-dichloro-N-(2,4-dimethylphenyl)benzamide

Cat. No. B285323
M. Wt: 455.4 g/mol
InChI Key: TVTAHSUGOCYSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-azepanylsulfonyl)-2,4-dichloro-N-(2,4-dimethylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This chemical compound is also known as AZD-6140 and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

AZD-6140 is a reversible antagonist of the P2Y12 receptor, which is a key receptor involved in platelet activation and aggregation. By inhibiting the P2Y12 receptor, AZD-6140 reduces platelet aggregation and thrombus formation, which can lead to the prevention of cardiovascular events. AZD-6140 has a higher affinity for the P2Y12 receptor than other antiplatelet drugs such as clopidogrel, which makes it a potential alternative for patients who do not respond to clopidogrel.
Biochemical and Physiological Effects
AZD-6140 has been shown to have a significant impact on platelet function. It reduces platelet aggregation and thrombus formation, which can lead to the prevention of cardiovascular events. AZD-6140 has also been shown to have a longer duration of action than other antiplatelet drugs, which can lead to improved patient outcomes. However, AZD-6140 has been associated with an increased risk of bleeding, which is a potential limitation for its use in clinical practice.

Advantages and Limitations for Lab Experiments

AZD-6140 has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. This makes it a useful tool for studying platelet function and the pathophysiology of cardiovascular diseases. However, AZD-6140 is a potent antiplatelet drug and can cause bleeding, which is a potential limitation for its use in lab experiments.

Future Directions

There are several future directions for research on AZD-6140. One area of research is to investigate the optimal dosing regimen for AZD-6140 to minimize the risk of bleeding while maintaining its antiplatelet activity. Another area of research is to investigate the potential use of AZD-6140 in combination with other antiplatelet drugs to improve patient outcomes. Additionally, further research is needed to investigate the long-term safety and efficacy of AZD-6140 in different patient populations.

Synthesis Methods

AZD-6140 is a chemical compound that can be synthesized using a series of chemical reactions. The synthesis of AZD-6140 involves the reaction of 2,4-dichlorobenzoic acid with 2,4-dimethylphenylamine to form N-(2,4-dimethylphenyl)-2,4-dichlorobenzamide. This intermediate product is then reacted with 1-azepanesulfonyl chloride to produce 5-(1-azepanylsulfonyl)-2,4-dichloro-N-(2,4-dimethylphenyl)benzamide. The synthesis of AZD-6140 has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

AZD-6140 has been studied for its potential applications in the field of medicine. It has been shown to have antiplatelet activity, which makes it a potential candidate for the treatment of cardiovascular diseases such as myocardial infarction and stroke. AZD-6140 has been studied in clinical trials and has shown promising results in reducing the risk of cardiovascular events in patients with acute coronary syndrome.

properties

Molecular Formula

C21H24Cl2N2O3S

Molecular Weight

455.4 g/mol

IUPAC Name

5-(azepan-1-ylsulfonyl)-2,4-dichloro-N-(2,4-dimethylphenyl)benzamide

InChI

InChI=1S/C21H24Cl2N2O3S/c1-14-7-8-19(15(2)11-14)24-21(26)16-12-20(18(23)13-17(16)22)29(27,28)25-9-5-3-4-6-10-25/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,24,26)

InChI Key

TVTAHSUGOCYSNX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCCCC3)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCCCC3)C

Origin of Product

United States

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